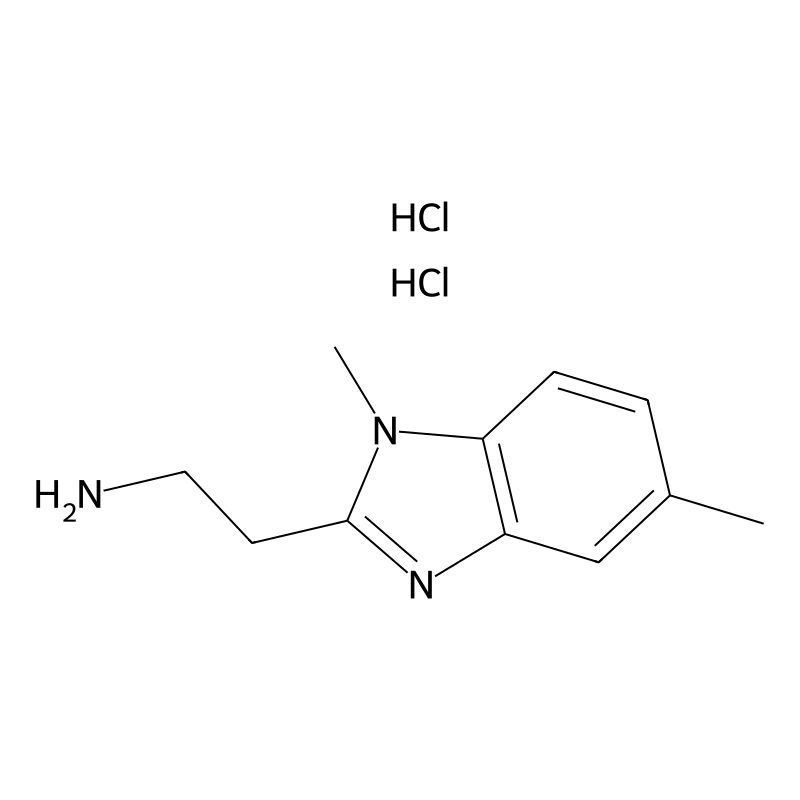

2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is a benzodiazole derivative with a molecular formula of C11H17Cl2N3. The compound features a benzodiazole core structure with methyl substituents at positions 1 and 5, and an ethanamine group at position 2. It exists as a dihydrochloride salt, indicating the presence of two chloride counterions.

Synthesis and Chemical Diversity

Due to its structure, 2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride can serve as a valuable building block in organic synthesis. Researchers have utilized this compound as a starting material in various reactions, including alkylation and ring closure processes [1]. These synthetic transformations enable the creation of libraries containing structurally diverse compounds. Such libraries are instrumental in drug discovery and material science research, as they allow scientists to explore a wide range of potential new molecules with unique properties [1].

Source

[1] Roman, D. (2013). One-Pot Synthesis of Substituted Benzimidazoles from o-Phenylenediamines and gem-Dicarbonyl Chlorides. Molecules, 18(11), 13942-13952.

Substitution Reactions: The amine group can undergo nucleophilic substitution reactions with electrophiles, forming new carbon-nitrogen bonds.

Oxidation and Reduction: The compound may be subject to oxidation or reduction reactions depending on the reagents used.

Condensation Reactions: The primary amine can react with carbonyl compounds to form imines or amides.

While specific biological activities of 2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride are not directly reported in the provided search results, benzodiazole derivatives are known to exhibit various biological properties:

Potential Antimicrobial Activity: Some benzodiazole compounds have shown antimicrobial properties.

Possible Anticancer Effects: Certain benzodiazole derivatives have been studied for their potential anticancer activities.

Neurological Interactions: Benzodiazoles are known to interact with neuronal receptors, which may lead to effects on the central nervous system.

The synthesis of 2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride typically involves the following steps:

- Formation of the benzodiazole ring through cyclization of an appropriately substituted o-phenylenediamine with a carboxylic acid derivative.

- Introduction of methyl groups at positions 1 and 5 through alkylation reactions.

- Attachment of the ethanamine group at position 2 using suitable alkylating agents.

- Conversion to the dihydrochloride salt by treatment with hydrochloric acid.

The compound has potential applications in various scientific fields:

Medicinal Chemistry: It serves as a building block for the synthesis of more complex molecules with potential therapeutic properties.

Pharmacology: The compound may be studied for its interactions with biological targets to develop new drugs or optimize existing ones.

Organic Synthesis: It can be used as an intermediate in the synthesis of other organic compounds.

Interaction studies with 2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride may include:

Receptor Binding Assays: To evaluate its affinity for specific neuronal receptors.

Enzyme Inhibition Studies: To assess its potential to modulate enzymatic activities.

Cellular Uptake Experiments: To investigate its ability to penetrate cell membranes and accumulate in specific cellular compartments.

Similar Compounds

Several compounds share structural similarities with 2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride:

- 2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride

- 2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine

- 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

- [1-(1-isopropyl-1H-benzimidazol-2-yl)ethyl]amine

- 2-(1H-1,3-benzodiazol-1-yl)ethan-1-amine dihydrochloride

The uniqueness of 2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride lies in its specific substitution pattern, particularly the presence of methyl groups at positions 1 and 5 of the benzodiazole ring . This structural feature distinguishes it from other similar compounds and may confer unique chemical reactivity and biological properties.